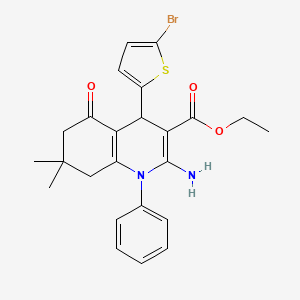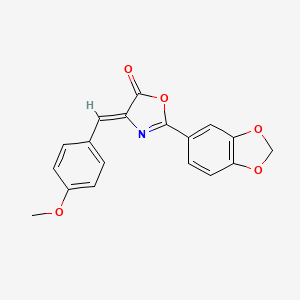![molecular formula C31H24N2O3S B11542017 (2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11542017.png)
(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a thiazoloquinazoline core, and multiple conjugated double bonds, which contribute to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzamide and a thioamide, under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the condensation of the thiazoloquinazoline intermediate with a benzodioxole-containing aldehyde or ketone.
Formation of the Conjugated Double Bonds:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzylidene moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the double bonds and the thiazoloquinazoline core, using reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce saturated derivatives or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features could make it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it useful in developing treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- This compound derivatives
- Thiazoloquinazoline analogs
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C31H24N2O3S |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one |
InChI |
InChI=1S/C31H24N2O3S/c34-30-27(18-21-14-15-25-26(17-21)36-19-35-25)37-31-32-28-23(16-20-8-3-1-4-9-20)12-7-13-24(28)29(33(30)31)22-10-5-2-6-11-22/h1-6,8-11,14-18,29H,7,12-13,19H2/b23-16-,27-18+ |
Clave InChI |
JHIJUDNXQAJVEG-BSRNVDMNSA-N |
SMILES isomérico |
C1C/C(=C/C2=CC=CC=C2)/C3=C(C1)C(N4C(=O)/C(=C\C5=CC6=C(C=C5)OCO6)/SC4=N3)C7=CC=CC=C7 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(N4C(=O)C(=CC5=CC6=C(C=C5)OCO6)SC4=N3)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541973.png)
![(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11541976.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11542008.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
